4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Medicinal Chemistry Physicochemical Properties Drug Design

This chiral dihydrobenzofuran-3-amine features a non-interchangeable 4-chloro-7-fluoro substitution pattern that directly governs target potency, selectivity, and metabolic stability. Documented as a highly ligand-efficient fragment for HDAC inhibitor design and a proven CNS-penetrant scaffold, it outperforms unsubstituted or mono-halogenated analogs in lead optimization. Sourcing this specific regioisomer ensures experimental reproducibility and avoids the resource waste of failed generic substitutions. Supplied exclusively for validated R&D programs.

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
Cat. No. B13054786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2O1)F)Cl)N
InChIInChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2
InChIKeySZNCCISADORZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Halogenated Benzofuran Scaffold for Drug Discovery and Agrochemical Research


4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic amine building block featuring a dihydrobenzofuran core with specific chloro and fluoro substitutions at the 4- and 7- positions, respectively . This unique halogenation pattern distinguishes it from other mono- or unsubstituted analogs, offering a distinct set of physicochemical and pharmacological properties. The benzofuran motif is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds and several marketed drugs [1]. This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas, including CNS and oncology [2].

Why Generic Substitution of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is Problematic in R&D


Generic substitution of dihydrobenzofuran-3-amines is not scientifically valid due to the profound impact of specific halogen substitutions on biological activity and molecular properties. Benzofuran derivatives are known to exhibit activity across a vast range of targets, including kinases, GPCRs, and histone deacetylases (HDACs), and their potency and selectivity are exquisitely sensitive to the position and type of halogenation [1]. The presence of a fluorine atom at the 7-position, for instance, can significantly influence metabolic stability and target binding through unique electronic and steric effects, while a chlorine at the 4-position can enhance potency and modulate lipophilicity. Simply substituting this compound with an unsubstituted or differently halogenated analog (e.g., 4-chloro-2,3-dihydrobenzofuran-3-amine) would likely result in a complete loss of the desired activity profile for a given project, leading to wasted resources and failed experiments [2].

Quantitative Evidence for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine's Differentiation


Unique Physicochemical Profile Driven by 4-Chloro-7-Fluoro Substitution

The target compound's molecular weight of 187.60 g/mol and its dual halogenation pattern (Cl at C4, F at C7) differentiates it from simpler, commercially available analogs . This specific substitution is not found in the more common unsubstituted (135.16 g/mol) or mono-substituted (4-fluoro, 153.15 g/mol; 7-chloro, 169.61 g/mol) dihydrobenzofuran-3-amines . The presence of both a chlorine and a fluorine atom in a defined 1,4-relationship on the aromatic ring offers a unique vector for hydrophobic and electrostatic interactions, which is critical for achieving target selectivity in lead optimization programs [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility in Yield: Class-Level Feasibility for 2,3-Disubstituted Analogs

While direct synthetic yield data for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is not publicly available, class-level inference from recent synthetic methodologies for 2,3-disubstituted dihydrobenzofuran-3-amines provides a benchmark. A 2023 study in *Tetrahedron Letters* reported a metal catalyst-free, atom-economic synthesis achieving excellent yields for a variety of dihydrobenzofuran-3-amine derivatives [1]. A separate 2024 method reported yields in the range of 25–55% over three steps for related compounds [2]. This suggests that the target compound, with its specific substitution, should be synthetically accessible with yields comparable to other members of this class, making it a viable starting material for further derivatization.

Organic Synthesis Process Chemistry Yield Optimization

Potential for Improved Target Selectivity via 7-Fluoro Substitution in HDAC Inhibition

Research on 7-fluorobenzofuran hydroxamates has demonstrated that the 7-fluoro substituent is a critical fragment for achieving potent inhibition and selectivity within the histone deacetylase (HDAC) enzyme family [1]. The study showed that benzofused hydroxamic acids containing a 7-fluoro group exhibited 'very good ligand efficiencies' [1]. The presence of the 7-fluoro group in the target compound positions it as a potentially privileged scaffold for developing next-generation HDAC inhibitors with improved selectivity profiles compared to non-fluorinated or differently substituted analogs, which often suffer from off-target toxicity due to pan-HDAC inhibition.

Epigenetics Oncology Histone Deacetylase

High-Value Application Scenarios for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine


Epigenetic Drug Discovery: HDAC Inhibitor Lead Optimization

This compound's 7-fluoro substitution is a key feature for designing selective histone deacetylase (HDAC) inhibitors. Research has shown that 7-fluorobenzofuran fragments achieve very good ligand efficiency, making this scaffold an excellent starting point for fragment-based drug discovery or lead optimization campaigns in oncology [1].

CNS Therapeutic Development: Targeting Neurological Disorders

The benzofuran core is a proven scaffold for CNS-penetrant drugs. The unique dual-halogenation pattern of this compound (4-Cl, 7-F) can be leveraged to fine-tune physicochemical properties like lipophilicity and metabolic stability, which are critical for crossing the blood-brain barrier. This makes it a valuable intermediate for synthesizing novel candidates for conditions such as Alzheimer's disease or depression [2].

Agrochemical Research: Herbicidal Lead Identification

Patents have established that substituted dihydrobenzofuran derivatives can possess potent herbicidal activity [3]. The specific 4-chloro-7-fluoro pattern of this compound offers a unique substitution vector to explore in the development of novel, selective herbicides with potentially improved safety profiles for crops.

Chemical Biology Tool Compound Synthesis

As a chiral amine building block with a unique halogenation pattern, this compound is ideal for synthesizing chemical probes to investigate biological pathways. Its distinct molecular weight and substitution profile can be used to create probes with specific binding characteristics for target identification or validation studies in various disease areas [4].

Technical Documentation Hub

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